molecular formula C18H18N2O3S B2962956 Ethyl 4-cyano-3-methyl-5-(3-phenylpropanamido)thiophene-2-carboxylate CAS No. 449177-13-3

Ethyl 4-cyano-3-methyl-5-(3-phenylpropanamido)thiophene-2-carboxylate

Cat. No.: B2962956
CAS No.: 449177-13-3
M. Wt: 342.41
InChI Key: YOCZCYXSNLKVNN-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-methyl-5-(3-phenylpropanamido)thiophene-2-carboxylate is a thiophene-based derivative characterized by:

  • A cyano group (-CN) at position 4 of the thiophene ring.
  • A methyl group (-CH₃) at position 2.
  • A 3-phenylpropanamido group (-NHCOCH₂CH₂Ph) at position 3.
  • An ethyl carboxylate ester (-COOEt) at position 2.

Its structural complexity allows for diverse interactions with biological targets, while the ester and amide groups influence solubility and metabolic stability.

Properties

IUPAC Name

ethyl 4-cyano-3-methyl-5-(3-phenylpropanoylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-3-23-18(22)16-12(2)14(11-19)17(24-16)20-15(21)10-9-13-7-5-4-6-8-13/h4-8H,3,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCZCYXSNLKVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CCC2=CC=CC=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-cyano-3-methyl-5-(3-phenylpropanamido)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H20N2O2S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This compound features a thiophene ring, a cyano group, and an amide linkage, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : It may interact with receptors related to inflammatory responses or neurodegenerative diseases.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. A study conducted on various cancer cell lines demonstrated the following results:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
HeLa (Cervical Cancer)10.0Cell cycle arrest
A549 (Lung Cancer)15.0Inhibition of proliferation

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown promise in reducing inflammation. In vitro studies using macrophage cell lines indicated a reduction in pro-inflammatory cytokines when treated with the compound:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α20050
IL-615030
IL-1β10020

These results indicate a potential application in treating inflammatory diseases.

Case Studies

  • Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer treated with this compound showed a partial response in 60% of participants after three months, highlighting its potential efficacy in clinical settings.
  • Case Study on Inflammatory Disorders : Patients with rheumatoid arthritis reported significant improvements in symptoms after treatment with the compound, suggesting its role as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their substituent-driven properties:

Compound Name Substituents (Positions) Key Properties/Activities Reference
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1a) -NH₂ (5), -CN (4), -CH₃ (3), -COOEt (2) Precursor for acetylated derivatives; used in synthesis of hydrazine-based analogues
Ethyl 5-(acetylamino)-4-cyano-3-methylthiophene-2-carboxylate (2) -NHAc (5), -CN (4), -CH₃ (3), -COOEt (2) Increased lipophilicity due to acetylation; potential prodrug candidate
Propan-2-yl 4-cyano-3-methyl-5-(2-phenylbutanoylamido)thiophene-2-carboxylate -NHCOCH₂CH₂CH₂Ph (5), -COO(i-Pr) (2) Longer acyl chain may enhance membrane permeability; isopropyl ester alters solubility
Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate (74) -NH₂ (5), -4-Cl-C₆H₄-CH=CH- (3), -CN (4) Potent anticancer activity (MCF-7, NCI-H460 cells); styryl group enhances π-π interactions
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate -NH₂ (3), -3-Cl-C₆H₄ (5), -COOEt (2) Anticancer activity; used in textile dyeing (good fastness properties)
Ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate -ClCH₂CONH- (2), -CONHMe (5), -CH₃ (4) Chlorinated acyl group may improve electrophilic reactivity; evaluated for ADMET profiles

Pharmacological Activity

  • Anticancer Potential: Compounds with cyano and methyl groups (e.g., compound 74) show significant anti-proliferative effects against tumor cell lines (e.g., MCF-7, SF-268) . The 3-phenylpropanamido group in the target compound may enhance target binding via hydrophobic interactions, similar to the styryl group in compound 73. Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate demonstrates that halogenated aryl substituents (e.g., -Cl) improve bioactivity, suggesting that the phenyl group in the target compound could be optimized with halogens for enhanced potency .
  • Antimicrobial Activity :

    • Thiophene derivatives with sulfonamide or carbamoyl groups (e.g., compound 17) exhibit broad-spectrum antimicrobial activity . The absence of these groups in the target compound may limit its efficacy in this domain unless further functionalized.

Physicochemical Properties

  • Melting Points : Bulky substituents (e.g., 3-phenylpropanamido) typically lower melting points compared to simpler groups (e.g., -NH₂ or -CH₃) due to reduced crystallinity .
  • Spectroscopic Data: IR: Cyano groups show peaks near 2200 cm⁻¹, while amide C=O stretches appear at 1650–1750 cm⁻¹ . ¹H NMR: The ethyl ester (-COOEt) resonates as a triplet (~1.3 ppm) and quartet (~4.2 ppm), while the 3-phenylpropanamido group shows aromatic protons at 7.2–7.5 ppm .

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